1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine
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Overview
Description
“1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine” is a chemical compound with the empirical formula C12H15F3N2 . It is a liquid form and is used in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine” were not found, similar compounds have been synthesized and studied. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular weight of “1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine” is 244.26 . The SMILES string representation of the molecule is FC(F)(F)c1ccc(CN2CCNCC2)cc1 .Physical And Chemical Properties Analysis
“1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine” is a liquid at room temperature . It has a refractive index of 1.491 and a density of 1.239 g/mL at 25 °C . Its boiling point is 88-89 °C at 0.02 mmHg .Scientific Research Applications
Heterocyclic Compounds and Medicinal Chemistry
Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance
Triazine and its derivatives, similar in nature to the query compound by their heterocyclic structure, have been studied extensively for their wide spectrum of biological activities. These include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. Such compounds are considered potential core moieties for drug development due to their potent pharmacological activity (Verma, Sinha, & Bansal, 2019).
Arylpiperazine Derivatives in Clinical Applications
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including compounds similar to the query, have found clinical application, mainly for treating depression, psychosis, or anxiety. The metabolic pathways, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, highlight the pharmacological and toxicological significance of these derivatives in medical research (Caccia, 2007).
DPP IV Inhibitors and Diabetes Mellitus
Recent Patents of Dipeptidyl Peptidase IV Inhibitors
DPP IV inhibitors, which include piperazine derivatives, have been reported as antidiabetic drugs, illustrating the compound class's contribution to therapeutic interventions for type 2 diabetes mellitus. This showcases the versatility of piperazine-based compounds in drug design and development (Mendieta, Tarragó, & Giralt, 2011).
Anti-mycobacterial Activity
Anti-mycobacterial Activity with Structure-Activity Relationship of Piperazine and its Analogues
Piperazine and its analogues have demonstrated potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the application of such compounds in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine Derivatives for Therapeutic Use
Piperazine Derivatives for Therapeutic Use A Patent Review (2010-present)
Piperazine, as a core structure, is found in various drugs with therapeutic uses across antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory categories. This underscores the broad potential and flexibility of piperazine-based molecules in drug discovery and development (Rathi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)16-7-6-15(12-22-16)17(25)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEPPZKFCHRBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine |
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